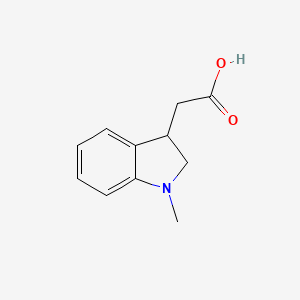![molecular formula C14H19FN2O2 B2752150 5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzamide CAS No. 2288709-80-6](/img/structure/B2752150.png)
5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzamide is a chemical compound with the molecular formula C14H19FN2O2 and a molecular weight of 266.31 g/mol This compound is characterized by the presence of a fluorine atom, a piperidine ring, and an ethoxybenzamide group
Preparation Methods
The synthesis of 5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-hydroxybenzoic acid and piperidine.
Reaction Conditions: The hydroxyl group of 5-fluoro-2-hydroxybenzoic acid is first converted to an ethoxy group using ethyl bromide in the presence of a base such as potassium carbonate. This forms 5-fluoro-2-ethoxybenzoic acid.
Chemical Reactions Analysis
5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.
Substitution: The fluorine atom in the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain pathways . By inhibiting COX-2, the compound can reduce the production of pro-inflammatory mediators, thereby exerting anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzamide can be compared to other similar compounds, such as:
5-Fluoro-2-[2-(morpholin-4-yl)ethoxy]benzamide: This compound has a morpholine ring instead of a piperidine ring, which may result in different biological activities and pharmacokinetic properties.
5-Fluoro-2-[2-(pyrrolidin-1-yl)ethoxy]benzamide: The presence of a pyrrolidine ring in this compound can also lead to variations in its chemical and biological behavior.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
5-fluoro-2-(2-piperidin-1-ylethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c15-11-4-5-13(12(10-11)14(16)18)19-9-8-17-6-2-1-3-7-17/h4-5,10H,1-3,6-9H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBBNSHJXQRWPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=C(C=C(C=C2)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-[(4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2752070.png)
![2-chloro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B2752071.png)





![2-[(6-chloropyridazin-3-yl)sulfanyl]acetic acid](/img/structure/B2752078.png)
![4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-3,5-dimethylisoxazole](/img/structure/B2752079.png)


![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2752088.png)
